

CAS number and chemical identifiers for BB-22 5-hydroxyisoquinoline isomer.

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Compound of Interest

Compound Name: *BB-22 5-hydroxyisoquinoline isomer*

Cat. No.: *B1162251*

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BB-22 5-Hydroxyisoquinoline Isomer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, analytical methodologies, and potential biological relevance of the synthetic cannabinoid, **BB-22 5-hydroxyisoquinoline isomer**. Due to the limited publicly available data on this specific isomer, this document combines known information with generalized experimental protocols and hypothesized signaling pathways based on its structural class.

Chemical Identity and Properties

BB-22 5-hydroxyisoquinoline isomer is a synthetic cannabinoid and a structural isomer of BB-22. It is primarily available as a research chemical for forensic and scientific applications.^[1] Its physiological and toxicological properties have not been extensively studied.

Chemical Identifiers

A summary of the key chemical identifiers for **BB-22 5-hydroxyisoquinoline isomer** is presented in Table 1.

Identifier	Value	Reference
CAS Number	2365471-34-5	[1]
Molecular Formula	C25H24N2O2	
Formula Weight	384.50	
Formal Name	1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 5-isoquinolinyl ester	

Physicochemical Properties

Limited physicochemical data is available. The known properties are summarized in Table 2.

Property	Value	Reference
Appearance	Crystalline solid	
Purity	>98%	
Melting Point	159 - 161 °C	
UV λ_{max}	217, 294 nm	
Storage Temperature	-20°C	[1]

Hypothetical Synthesis and Analytical Protocols

Detailed experimental protocols for the synthesis and analysis of **BB-22 5-hydroxyisoquinoline isomer** are not readily available in published literature. However, based on its chemical structure, standard organic synthesis and analytical chemistry techniques can be proposed.

Hypothetical Synthesis

The synthesis of **BB-22 5-hydroxyisoquinoline isomer** would likely involve a two-step process: the synthesis of the indole core followed by esterification.

Step 1: Synthesis of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid

A common method for the N-alkylation of indoles is the reaction of the indole with an appropriate alkyl halide in the presence of a base. This could be followed by carboxylation at the 3-position.

- Materials: Indole-3-carboxylic acid, cyclohexyl-methyl bromide, sodium hydride (NaH), dimethylformamide (DMF).
- Procedure:
 - Dissolve indole-3-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.
 - Allow the mixture to stir for 30 minutes at 0°C.
 - Add cyclohexyl-methyl bromide dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction by the slow addition of water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.

Step 2: Esterification with 5-hydroxyisoquinoline

The final step would be the esterification of the carboxylic acid with 5-hydroxyisoquinoline. A common method for this transformation is the use of a coupling agent or conversion of the carboxylic acid to an acid chloride.

- Materials: 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 5-hydroxyisoquinoline, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
- Procedure:
 - Dissolve 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 5-hydroxyisoquinoline, and a catalytic amount of DMAP in anhydrous DCM.
 - Cool the solution to 0°C and add a solution of DCC in DCM dropwise.
 - Allow the reaction to stir at room temperature overnight.
 - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
 - Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the final product by column chromatography.

Analytical Methodologies

Standard analytical techniques for the characterization and quantification of synthetic cannabinoids include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at the λ_{max} of the compound (217 and 294 nm).

- **Sample Preparation:** Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.22 μm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

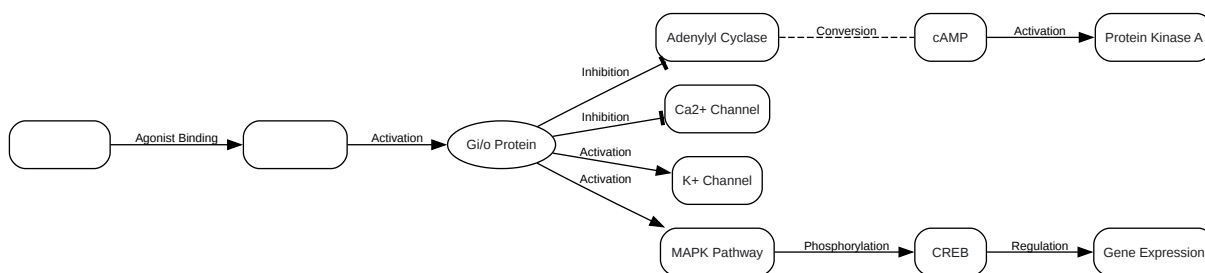
- **Instrumentation:** A GC system coupled to a mass spectrometer.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- **Carrier Gas:** Helium at a constant flow rate.
- **Injection:** Splitless injection.
- **Oven Program:** A temperature gradient starting from a low temperature (e.g., 150°C) and ramping up to a high temperature (e.g., 300°C) to ensure elution of the compound.
- **Mass Spectrometer:** Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

Potential Signaling Pathways

As a synthetic cannabinoid, **BB-22 5-hydroxyisoquinoline isomer** is expected to act as an agonist at the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that mediate a variety of physiological processes.

CB1 Receptor Signaling

The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Its activation typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels.

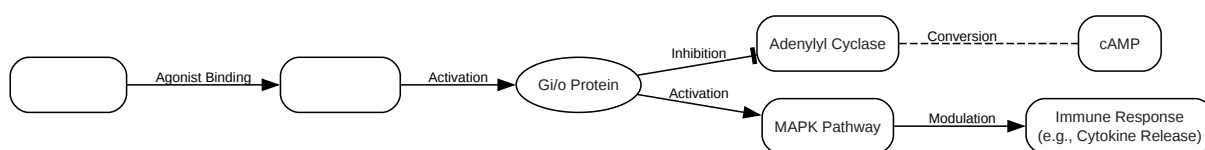


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Caption: Hypothesized CB1 receptor signaling pathway for **BB-22 5-hydroxyisoquinoline isomer**.

CB2 Receptor Signaling

The CB2 receptor is predominantly found in the peripheral nervous system and on immune cells. Its activation is associated with immunomodulatory effects.



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Caption: Hypothesized CB2 receptor signaling pathway for **BB-22 5-hydroxyisoquinoline isomer**.

Conclusion

BB-22 5-hydroxyisoquinoline isomer is a research chemical with limited available data. This guide has provided a summary of its known chemical identifiers and physicochemical

properties. Furthermore, it has outlined plausible, generalized protocols for its synthesis and analysis based on established chemical principles for similar compounds. The hypothesized signaling pathways through CB1 and CB2 receptors provide a framework for future pharmacological investigations. Researchers and drug development professionals are encouraged to use this information as a starting point for their studies, while recognizing the need for empirical validation of these proposed methods and biological activities. Further research is essential to fully characterize the pharmacological and toxicological profile of this novel synthetic cannabinoid.

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References

- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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